(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate
Description
(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate (MVCP4MS) is a synthetic compound with a wide range of applications in scientific research. MVCP4MS has been studied for its ability to interact with biological systems, its mechanism of action, and its biochemical and physiological effects.
Scientific Research Applications
Scalable Synthesis for Pharmaceutical Intermediates
Multi-Gram Synthesis of 1-Vinylcyclopropyl 4-Methylbenzenesulfonate : Ojo et al. (2014) describe a practical and economical multi-gram synthesis method for 1-vinylcyclopropyl 4-methylbenzenesulfonate. This intermediate plays a crucial role in the synthesis of alkylidenecyclopropanes, enabling access to a variety of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions, which are foundational in pharmaceutical synthesis (Ojo et al., 2014).
Asymmetric Synthesis for Anti-Hepatitis C Virus Drugs
Enzymatic Desymmetrization for (1R,2S)-VCPA : Kawabata et al. (2021) developed an efficient manufacturing method for an intermediate of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA), a key compound for anti-hepatitis C virus drugs. This method involves enzymatic desymmetrization, showing high enantioselectivity and potential for large-scale production, illustrating the compound’s utility in the development of antiviral medications (Kawabata et al., 2021).
Tailor-Made α-Amino Acids in Drug Synthesis
Synthesis of (1R,2S)-Vinyl-ACCA : Sato et al. (2016) presented a comprehensive overview of the synthesis methods for (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA), an essential unit in hepatitis C virus NS3/4A protease inhibitors. The methods cover biocatalytic, catalytic, and stoichiometric sources of chirality, highlighting the compound's significance in creating a new generation of antiviral drugs (Sato et al., 2016).
Novel Biocatalytic Approaches for Efficient Synthesis
Biocatalytic Asymmetric Synthesis with Sphingomonas aquatilis : Zhu et al. (2018) isolated a strain of Sphingomonas aquatilis that showed high stability and enantioselectivity for the asymmetric synthesis of (1R, 2S)-N-Boc-1-vinyl ACCA ethyl ester, demonstrating a novel biocatalytic approach to synthesizing this chiral intermediate with significant implications for pharmaceutical manufacturing (Zhu et al., 2018).
properties
IUPAC Name |
methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.C7H8O3S/c1-3-5-4-7(5,8)6(9)10-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,5H,1,4,8H2,2H3;2-5H,1H3,(H,8,9,10)/t5-,7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHJYIOSAPJUMG-HCSZTWNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C1(CC1C=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)[C@]1(C[C@H]1C=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901006652 | |
Record name | 4-Methylbenzene-1-sulfonic acid--methyl 1-amino-2-ethenylcyclopropane-1-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901006652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate | |
CAS RN |
862273-27-6 | |
Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, methyl ester, (1R,2S)-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862273-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzene-1-sulfonic acid--methyl 1-amino-2-ethenylcyclopropane-1-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901006652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, methyl ester, (1R,2S)-, 4-methylbenzenesulfonate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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